molecular formula C7H14N2 B1346623 Diisopropylcyanamide CAS No. 3085-76-5

Diisopropylcyanamide

Cat. No. B1346623
CAS RN: 3085-76-5
M. Wt: 126.2 g/mol
InChI Key: DGCUISYKMONQDH-UHFFFAOYSA-N
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Description

Diisopropylcyanamide is a chemical compound with the molecular formula C7H14N2 . It is also known by other names such as Cyanamide, bis(1-methylethyl)-, Cyanamide, diisopropyl-, and Cyanamide, N,N-bis(1-methylethyl)- .


Molecular Structure Analysis

The molecular structure of Diisopropylcyanamide consists of seven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms . The average mass of the molecule is 126.200 Da, and the monoisotopic mass is 126.115700 Da .


Physical And Chemical Properties Analysis

Diisopropylcyanamide has a melting point of -27°C and a boiling point of 93-94 °C at 25 mm Hg . It has a density of 0.839 g/mL at 25 °C and a refractive index of n 20/D 1.427 . It appears as a clear liquid that can range in color from colorless to almost colorless .

Scientific Research Applications

  • Chemical Synthesis and Reactions

    • Diisopropylcyanamide has been utilized in the formation of various compounds, such as urea, isourea, and triazine derivatives. It reacts with trifluoroacetic anhydride to produce a mixture of N,N-diisopropyl-N‘,O-bis(trifluoroacetyl)isourea and N,N-diisopropyl-N‘,N‘-bis(trifluoroacetyl)urea. This process, involving thermolysis, leads to the formation of other compounds like trifluoroacetonitrile and diisopropylcarbamic trifluoroacetic mixed anhydride (Norris et al., 1997).
    • Diisopropylcyanamide is an effective reagent for cyanation in the synthesis of 8-cyano-5,6,7,8-tetrahydroquinolines, a process significant in organic chemistry (Crossley & Shepherd, 1985).
  • Catalysis and Chemical Reactions

    • In a study on diazoacetates and diisopropylcyanamide, it was found that these substances can form 5-alkoxy-2-aminooxazoles, a type of chemical compound with potential applications in various chemical reactions. The study delved into the mechanisms of these formations and the resultant equilibrium with nitrile ylide (Fukushima, Lu, & Ibata, 1996).
  • Pharmacological and Toxicological Studies

    • Diisopropylcyanamide has been studied in toxicological contexts, particularly in its role as a reagent for peptide synthesis and as a chemical intermediate. These studies focused on the health effects of diisopropylcyanamide and its potential toxicological impact in various dosage forms and exposure scenarios (National Toxicology Program, 2007).
  • Environmental and Analytical Chemistry

    • In the realm of environmental and analytical chemistry, diisopropylcyanamide and its derivatives have been the subject of research for their potential as contaminants in environmental and food matrices. Analytical methods have been developed to detect and quantify these compounds in various samples, highlighting their relevance in environmental studies and monitoring (Sturaro et al., 1994).
  • Biochemistry and Enzymology

    • Research has been conducted on the interaction of diisopropylcyanamide with specific enzymes. For instance, studies have focused on understanding how diisopropylcyanamide acts on enzymes like serine proteinase, impacting enzymatic activity and influencing biochemical pathways (Negoro et al., 1989).

Safety And Hazards

Diisopropylcyanamide is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

di(propan-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCUISYKMONQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184866
Record name Diisopropylcyanamide
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diisopropylcyanamide

CAS RN

3085-76-5
Record name N,N-Bis(1-methylethyl)cyanamide
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Record name Diisopropylcyanamide
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Record name Diisopropylcyanamide
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Record name Diisopropylcyanamide
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Record name Diisopropylcyanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
WP Norris, LH Merwin, GS Ostrom… - The Journal of Organic …, 1997 - ACS Publications
Diisopropylcyanamide reacts exothermically with trifluoroacetic anhydride to give 2, an equilibrium mixture, in C 6 D 6 solution, of 1:1 adducts, N,N-diisopropyl-N‘,O-bis(trifluoroacetyl)…
Number of citations: 6 pubs.acs.org
RH Stokes - Journal of the American Chemical Society, 1950 - ACS Publications
… The essential identity of the moments of cyanamide and diisopropylcyanamide compared with the moment ofdiisopropylcarbodiimide pre-cludes any extensive tautomerism between …
Number of citations: 371 pubs.acs.org
AS Smirnov, ES Butukhanova, NA Bokach… - Dalton …, 2014 - pubs.rsc.org
… of diisopropylcyanamide in dichloromethane solution, and this complex was characterized by IR, NMR, and elemental analyses; no X-ray structural data were obtained. One should also …
Number of citations: 30 pubs.rsc.org
K Fukushima, YQ Lu, T Ibata - Bulletin of the Chemical Society of …, 1996 - journal.csj.jp
The Rh 2 (OAc) 4 -catalyzed reactions of diazoacetates with diisopropylcyanamide gave 5-alkoxy-2-aminooxazoles. Their isolation was achieved by introduction of a bulky alkoxy group …
Number of citations: 17 www.journal.csj.jp
T IBATA, K FUKUSHIMA - … Oxygen, and Sulfur Ylide Chemistry: A …, 2002 - books.google.com
2. Formation of oxazoles The intramolecular 1, 5-cyclization reaction of a carbonyl-substituted nitrile ylide is known to be an effective method for synthesis of an oxazole derivative. The …
Number of citations: 0 books.google.com
JC Jochims, R Abu‐El‐Halawa, L Zsolnai… - Chemische …, 1984 - Wiley Online Library
… A bathochromic shift of vcN of diisopropylcyanamide (vCN = 2180 cm-'; 0.1 M in CHCI,) to 2170 cm-' is observed on complexation with antimony pentachloride. But for the boron …
K Fukushima, T Ibata - Heterocycles, 1995 - library.navoiy-uni.uz
… Although a methyl signal of diisopropyl groups in the product was hidden in the signal of the starting diisopropylcyanamide, following signals of 6a were observed in its 1H nmr spectrum…
Number of citations: 22 library.navoiy-uni.uz
Z Ali, NE Richey, DC Bock, KA Abboud, J Akhtar… - Dalton …, 2018 - pubs.rsc.org
… The base peak is observed at m/z 510.93 and is attributed to loss of diisopropylcyanamide ([… Another fragment is observed for the Ni(L3)(diisopropylcyanamide) complex at m/z 473.17 ([…
Number of citations: 21 pubs.rsc.org
H Behrens, R Fröhlich, EU Würthwein - 2005 - Wiley Online Library
… The 1‐oxa‐3,5‐diazinium salts 2 and 3 were prepared from pyridine‐2,6‐dicarbonyl dichloride (1) by treatment with dimethylcyanamide and diisopropylcyanamide in the presence of …
WC Schneider - Journal of the American Chemical Society, 1950 - ACS Publications
… The essential identity of the moments of cyanamide and diisopropylcyanamide compared with the moment ofdiisopropylcarbodiimide precludes any extensive tautomerism between …
Number of citations: 46 pubs.acs.org

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